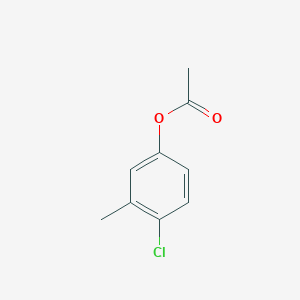

4-Chloro-3-methylphenyl acetate

Description

Significance of Aryl Acetates as Synthetic Intermediates and Functional Molecules

Aryl acetates are valuable chemical entities characterized by an acetate (B1210297) group attached to an aromatic ring. They serve as crucial synthetic intermediates in organic chemistry. nih.govnih.gov For instance, they are precursors in the synthesis of various pharmaceuticals and other value-added chemicals. nih.gov The acetate group can act as a protecting group for the phenolic hydroxyl function, which can be easily removed when needed. Furthermore, aryl acetates can undergo reactions like the Fries rearrangement to produce hydroxyaryl ketones, which are important building blocks in organic synthesis. The synthesis of aryl acetates can be achieved through various methods, including the carbonylation of aryl methyl ethers or the acylation of phenols using reagents like acyl chlorides or anhydrides. nih.govnih.gov

Contextualization of Halogenated Phenols in Organic Synthesis and Environmental Chemistry

Halogenated phenols, compounds featuring a phenol (B47542) ring substituted with one or more halogen atoms, are significant in both synthetic and environmental contexts. acs.org In organic synthesis, the halogen atom serves as a useful handle for further functionalization, particularly in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. acs.org

From an environmental perspective, halogenated phenols, particularly chlorophenols, are recognized as significant pollutants. unl.ptnih.govnih.gov They can be formed as byproducts of industrial processes such as wood pulp bleaching and the manufacturing of pesticides. unl.pt Their presence in the environment is a concern due to their toxicity and persistence. nih.govnih.gov The number and position of chlorine atoms on the phenol ring influence the compound's physical, chemical, and toxicological properties. unl.ptnih.gov Consequently, much research has been devoted to understanding their fate in the environment and developing methods for their degradation, such as advanced oxidation processes. nih.govpublish.csiro.au

Research Landscape and Scholarly Contributions Pertaining to 4-Chloro-3-methylphenyl Acetate

The direct scholarly focus on this compound is somewhat limited. However, its chemical precursor, 4-chloro-3-methylphenol (B1668792) (also known as p-chloro-m-cresol or PCMC), is a well-studied compound. sigmaaldrich.comthegoodscentscompany.comsigmaaldrich.com PCMC is a widely used antiseptic and preservative. sigmaaldrich.com

The research concerning this compound is primarily understood in the context of it being an ester derivative of the extensively used 4-chloro-3-methylphenol. The acetylation of phenols is a common chemical transformation, often employed to modify the properties of the parent phenol. In the case of this compound, it is synthesized from 4-chloro-3-methylphenol. While specific studies on the acetate are not abundant, its properties and potential applications can be inferred from the general chemistry of aryl acetates and the known biological and chemical profile of its parent phenol. The compound is available from various chemical suppliers, indicating its use in research and development, likely as a synthetic intermediate or a reference compound. sigmaaldrich.com Patents mentioning this chemical structure exist, suggesting its potential role in various applications. nih.gov

Chemical and Physical Properties of this compound

The fundamental properties of a chemical compound are crucial for its application in research and industry. Below are the key chemical and physical properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉ClO₂ | nih.gov |

| Molecular Weight | 184.62 g/mol | nih.gov |

| IUPAC Name | (4-chloro-3-methylphenyl) acetate | nih.gov |

| CAS Number | 54963-43-8 | sigmaaldrich.com |

| Appearance | Not specified, likely a solid or liquid | - |

| XLogP3 | 2.7 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Exact Mass | 184.0291072 Da | nih.gov |

| Monoisotopic Mass | 184.0291072 Da | nih.gov |

| Topological Polar Surface Area | 26.3 Ų | nih.gov |

| Heavy Atom Count | 12 | nih.gov |

| Complexity | 170 | nih.gov |

Detailed Research Findings

While extensive research articles focusing solely on this compound are not prevalent, its synthesis and spectroscopic data are available and provide valuable insights.

Synthesis

The primary method for synthesizing this compound is through the esterification of its precursor, 4-chloro-3-methylphenol. This reaction typically involves treating the phenol with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base or a catalyst. The esterification of phenols is a fundamental and well-established reaction in organic chemistry.

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of chemical compounds. For this compound, the following data has been reported:

Mass Spectrometry: The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, which is crucial for determining its molecular weight and fragmentation pattern upon ionization. nih.gov

Infrared (IR) Spectra: Vapor phase IR spectra are available, which help in identifying the functional groups present in the molecule, such as the carbonyl group of the ester and the aromatic ring. nih.gov

The availability of this data from spectral databases indicates that the compound has been synthesized and characterized, likely for use as a standard in analytical chemistry or as a building block in more complex syntheses.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-3-methylphenyl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6-5-8(12-7(2)11)3-4-9(6)10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKDOFSIQKPJLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(=O)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Reaction Strategies

Direct Esterification Approaches for 4-Chloro-3-methylphenyl Acetate (B1210297)

The primary method for synthesizing 4-Chloro-3-methylphenyl acetate is through the direct esterification of 4-chloro-3-methylphenol (B1668792). This process typically involves the reaction of the phenol (B47542) with an acetylating agent, most commonly acetic anhydride (B1165640).

Esterification of 4-Chloro-3-methylphenol with Acetic Anhydride

The reaction between 4-chloro-3-methylphenol and acetic anhydride is a well-established method for producing this compound. libretexts.org This reaction is often facilitated by the use of catalysts to enhance the reaction rate and yield. google.com

A variety of catalysts can be employed to promote the esterification of phenols. Strong acids, such as sulfuric acid and sulfonic acids, are commonly used. google.com Lewis acids also serve as effective catalysts for this transformation. mdpi.com The amount of catalyst used is a critical parameter that is often optimized to achieve the desired outcome, typically ranging from 0.1 to 10 mole % based on the phenol. google.com In some cases, the reaction can be carried out in the presence of a base, such as sodium bicarbonate. mdpi.com

| Catalyst Type | Examples | Typical Loading (mol%) |

| Strong Acids | Sulfuric acid, Sulfonic acids | 0.1 - 10 |

| Lewis Acids | Various | Optimized for specific reaction |

| Bases | Sodium Bicarbonate | Varies |

The esterification of 4-chloro-3-methylphenol with acetic anhydride in the presence of a Lewis acid catalyst, such as sulfuric acid, proceeds through a well-defined mechanism. The initial step involves the protonation of the carbonyl oxygen of acetic anhydride by the acid catalyst, which leads to the formation of a highly reactive acetyl cation (CH₃CO⁺). wikipedia.orgwikiwand.com

This electrophilic acetyl cation is then attacked by the nucleophilic oxygen atom of the 4-chloro-3-methylphenol. wikipedia.orgwikiwand.com This nucleophilic attack results in the formation of a protonated ester intermediate. Subsequent deprotonation of this intermediate, often by a weak base present in the reaction mixture, yields the final product, this compound, and regenerates the acid catalyst.

Optimization of Reaction Conditions for Esterification Yield and Selectivity

The yield and selectivity of the esterification reaction can be significantly influenced by various reaction parameters. Optimization of these conditions is crucial for developing an efficient and cost-effective synthesis. Key variables that are often optimized include reaction temperature, the molar ratio of reactants, and catalyst concentration. researchgate.netresearchgate.net

Synthesis of Key Precursor Compounds and Advanced Intermediates

The availability of the starting material, 4-chloro-3-methylphenol, is essential for the synthesis of this compound. This precursor is typically synthesized from 3-methylphenol.

Monochlorination of 3-Methylphenol to 4-Chloro-3-methylphenol

The synthesis of 4-chloro-3-methylphenol is achieved through the monochlorination of 3-methylphenol (m-cresol). chemicalbook.comatamankimya.com This electrophilic aromatic substitution reaction introduces a chlorine atom onto the aromatic ring. The directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups on the benzene (B151609) ring primarily guide the incoming chlorine atom to the positions ortho and para to the hydroxyl group.

Several chlorinating agents can be used for this purpose, with sulfuryl chloride (SO₂Cl₂) being a common choice. google.com The reaction conditions, including the molar ratio of the reactants and the temperature, are carefully controlled to favor the formation of the desired 4-chloro isomer and minimize the production of other isomers, such as 6-chloro-3-methylphenol. google.com For example, maintaining the reaction temperature between 30-40°C with a specific molar ratio of sulfuryl chloride to m-cresol can optimize the yield of 4-chloro-3-methylphenol. google.com

| Reactant | Chlorinating Agent | Key Reaction Parameters | Major Product |

| 3-Methylphenol | Sulfuryl Chloride | Temperature, Molar Ratio | 4-Chloro-3-methylphenol |

Preparation of 2-(4-Chloro-3-methylphenoxy)acetic Acid

The synthesis of 2-(4-chloro-3-methylphenoxy)acetic acid is effectively achieved via the Williamson ether synthesis. gordon.eduorganic-chemistry.orgmasterorganicchemistry.comwikipedia.org This classical organic reaction involves the nucleophilic substitution of a haloalkane by a phenoxide ion. masterorganicchemistry.comwikipedia.org In this specific synthesis, 4-chloro-3-methylphenol serves as the phenol component, which is first deprotonated by a strong base to form the more nucleophilic sodium 4-chloro-3-methylphenoxide.

The general procedure is as follows:

Deprotonation: 4-Chloro-3-methylphenol is treated with a strong base, such as sodium hydroxide (NaOH), in an aqueous solution. This step generates the sodium phenoxide salt. gordon.edu

Nucleophilic Substitution: Chloroacetic acid is then introduced to the reaction mixture. The phenoxide ion attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion in an SN2 reaction. wikipedia.org

Reaction Conditions: The reaction is typically heated to enhance the rate of substitution. Temperatures in the range of 90-100°C for 30 to 40 minutes are common. gordon.edu

Workup and Isolation: After cooling, the reaction mixture is diluted with water and then acidified with a strong acid like hydrochloric acid (HCl). Acidification protonates the carboxylate, precipitating the desired 2-(4-chloro-3-methylphenoxy)acetic acid product, which can then be isolated by filtration and purified by recrystallization. gordon.edu

This method is widely applicable for preparing a variety of aryloxyacetic acids. chegg.com

Table 1: Reaction Parameters for Williamson Ether Synthesis

| Parameter | Value/Condition | Source |

|---|---|---|

| Starting Phenol | 4-Chloro-3-methylphenol | N/A |

| Reagent | Chloroacetic Acid | gordon.edu |

| Base | Sodium Hydroxide (30% aq.) | gordon.edu |

| Temperature | 90-100°C | gordon.edu |

| Reaction Time | 30-40 minutes | gordon.edu |

| Acidification | 6M Hydrochloric Acid | gordon.edu |

Derivations from Chlorinated Phenyl-Containing Esters

Methyl (4-chloro-3-methoxyphenyl)acetate is typically synthesized through the esterification of its corresponding carboxylic acid, (4-chloro-3-methoxyphenyl)acetic acid. The most common method for this transformation is the Fischer esterification. This reaction involves treating the carboxylic acid with an excess of methanol in the presence of a catalytic amount of a strong acid.

The reaction proceeds via the following steps:

Protonation of the Carbonyl: The acid catalyst (commonly sulfuric acid, H₂SO₄, or hydrochloric acid, HCl) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated by a weak base (such as methanol or water) to regenerate the acid catalyst and yield the final methyl ester product.

The reaction is reversible, and to drive it towards the product, an excess of methanol is typically used. libretexts.org

O-Alkyl trichloroacetimidates are powerful reagents for the alkylation of nucleophiles, including alcohols and phenols, under acidic conditions. syr.edunih.govresearchgate.net The process involves the formation of an ether bond by reacting an alcohol or phenol with an alkyl trichloroacetimidate, which is itself prepared from an alcohol and trichloroacetonitrile. nih.gov

For a substrate like this compound, the key transformations involve using the corresponding phenol, 4-chloro-3-methylphenol, as the nucleophile. The acetate itself is generally not the reacting partner in these alkylations.

The general strategy is:

Formation of the Trichloroacetimidate: An alcohol (R-OH) is reacted with trichloroacetonitrile (Cl₃CCN) in the presence of a base (e.g., DBU) to form the O-alkyl trichloroacetimidate.

Acid-Catalyzed Alkylation: The O-alkyl trichloroacetimidate is then reacted with a nucleophile, such as 4-chloro-3-methylphenol, in the presence of a catalytic amount of a Lewis or Brønsted acid (e.g., TMSOTf). nih.govresearchgate.net The acid activates the imidate, which then transfers its alkyl group to the phenol, forming an ether and releasing trichloroacetamide as a byproduct. syr.edumdpi.com

This method is highly effective for creating C-O bonds under mild conditions and is particularly useful for synthesizing complex ethers. nih.gov The acetate intermediate, this compound, can be formed through standard acetylation of 4-chloro-3-methylphenol using acetic anhydride or acetyl chloride.

Advanced Derivatization and Functionalization Techniques

Strategies for Introducing Structural Diversity to the 4-Chloro-3-methylphenyl Moiety

The aromatic ring of the 4-chloro-3-methylphenyl moiety is a versatile scaffold that can be modified using modern cross-coupling reactions to introduce significant structural diversity. The presence of a chloro substituent allows for reactions that specifically target the C-Cl bond.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide. libretexts.orgnih.govtcichemicals.com For the 4-chloro-3-methylphenyl group, this reaction can replace the chlorine atom with a wide variety of aryl, heteroaryl, or alkyl groups. researchgate.netresearchgate.net

The catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl chloride (4-chloro-3-methylphenyl derivative) to form a palladium(II) complex. libretexts.org

Transmetalation: The organoboron reagent transfers its organic group to the palladium complex in the presence of a base. libretexts.org

Reductive Elimination: The palladium(II) complex eliminates the final coupled product, regenerating the palladium(0) catalyst. libretexts.org

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example | Source |

|---|---|---|

| Substrate | Aryl Chloride | researchgate.net |

| Coupling Partner | Phenylboronic Acid | researchgate.net |

| Catalyst Precursor | [Pd₂(dba)₃] or Pd(OAc)₂ | researchgate.net |

| Ligand | Electron-rich phosphines (e.g., XPhos) | N/A |

| Base | t-BuOK, K₂CO₃, Cs₂CO₃ | libretexts.orgresearchgate.net |

| Solvent | Toluene, Dioxane, THF | libretexts.org |

Buchwald-Hartwig Amination: This is another powerful palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. libretexts.orgwikipedia.orgorganic-chemistry.org It allows for the amination of aryl halides, including aryl chlorides, with a broad range of primary and secondary amines, or even ammonia (B1221849) equivalents. organic-chemistry.orgresearchgate.net This reaction can convert the 4-chloro-3-methylphenyl moiety into a variety of aniline derivatives.

The mechanism is similar to the Suzuki coupling, involving oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org The choice of ligand is crucial for the success of coupling with less reactive aryl chlorides. organic-chemistry.org

Reactions with Binucleophilic Agents (e.g., Hydrazines, Ethylenediamines)

Ester derivatives, such as methyl (4-chloro-3-methoxyphenyl)acetate, can be readily converted into other functional groups by reacting with binucleophilic agents. These reactions typically involve nucleophilic acyl substitution at the ester carbonyl.

Reaction with Hydrazine: Esters react with hydrazine (N₂H₄) or hydrazine hydrate to form acyl hydrazides (R-CONHNH₂). reading.ac.uknih.govmdpi.com The reaction is usually carried out by heating the ester in a solvent like ethanol with an excess of hydrazine hydrate. researchgate.net

The general mechanism involves:

Nucleophilic attack of the hydrazine nitrogen on the ester carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the alcohol (e.g., methanol) to yield the hydrazide. masterorganicchemistry.com

These hydrazides are stable intermediates that can be used in further synthetic transformations, such as the synthesis of various heterocyclic compounds. mdpi.com

Reaction with Ethylenediamine: Ethylenediamine (H₂NCH₂CH₂NH₂) contains two primary amine nucleophiles. When reacted with an ester, it can form amides. Depending on the stoichiometry, either a mono-amide or a bis-amide can be formed. Typically, using an excess of ethylenediamine favors the formation of the mono-acylated product, N-(2-aminoethyl)amide. researchgate.netresearchgate.net The reaction is often performed by dissolving the ester in an excess of ethylenediamine and stirring, sometimes with gentle heating, until the reaction is complete. researchgate.net The product can then be precipitated by adding water. researchgate.net This aminolysis of esters is a straightforward method for converting esters into amides. libretexts.orgmasterorganicchemistry.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-(4-Chloro-3-methylphenoxy)acetic Acid |

| Methyl (4-chloro-3-methoxyphenyl)acetate |

| 4-Chloro-3-methylphenol |

| Sodium hydroxide |

| Chloroacetic acid |

| Hydrochloric acid |

| Sodium 4-chloro-3-methylphenoxide |

| (4-chloro-3-methoxyphenyl)acetic acid |

| Methanol |

| Sulfuric acid |

| O-Alkyl trichloroacetimidate |

| Trichloroacetonitrile |

| Trichloroacetamide |

| Acetic anhydride |

| Acetyl chloride |

| Phenylboronic Acid |

| Palladium(II) acetate |

| Potassium tert-butoxide |

| Hydrazine |

| Hydrazine hydrate |

| Acyl hydrazide |

| Ethylenediamine |

Advanced Spectroscopic Characterization and Structural Elucidation

Investigation of Crystal Packing and Polymorphism

The arrangement of molecules in a crystalline solid, known as crystal packing, is dictated by a variety of intermolecular interactions. These interactions, though weaker than covalent bonds, collectively determine the physical properties of the material, including its melting point, solubility, and stability. Polymorphism, the ability of a compound to exist in more than one crystalline form, arises from different packing arrangements of the same molecule. A thorough investigation into the crystal packing and potential polymorphism of 4-Chloro-3-methylphenyl acetate (B1210297) is crucial for understanding its solid-state behavior.

As of the current literature survey, a definitive single-crystal X-ray diffraction study for 4-Chloro-3-methylphenyl acetate has not been reported. Consequently, detailed experimental data on its crystal structure, including unit cell parameters and space group, are not available. The absence of such data precludes a direct analysis of its specific molecular arrangement and intermolecular contacts in the solid state.

However, insights into the potential crystal packing can be gleaned from the crystallographic data of its precursor, 4-Chloro-3-methylphenol (B1668792). A study on the single crystal of 4-Chloro-3-methylphenol revealed that it crystallizes in the monoclinic system with the space group P21. The reported unit cell parameters provide a foundational understanding of the packing of a closely related molecule.

Table 1: Crystallographic Data for 4-Chloro-3-methylphenol

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a | 10.6998 Å |

| b | 14.2926 Å |

| c | 8.7105 Å |

| α | 90° |

| β | 90° |

| γ | 90° |

This data is for the precursor, 4-Chloro-3-methylphenol, and is provided for comparative purposes.

The crystal packing of this compound would be expected to be influenced by a combination of intermolecular forces. These likely include:

Dipole-dipole interactions: The presence of the polar carbonyl group (C=O) in the acetate moiety and the carbon-chlorine (C-Cl) bond introduces dipole moments, leading to electrostatic interactions that will influence molecular orientation.

π-π stacking: The aromatic phenyl ring is capable of engaging in π-π stacking interactions, where the electron-rich π systems of adjacent rings align. This is a common feature in the crystal packing of aromatic compounds.

C-H···O and C-H···Cl hydrogen bonds: Weak hydrogen bonds involving the methyl and aromatic C-H groups as donors and the carbonyl oxygen or chlorine atom as acceptors are also anticipated to play a role in stabilizing the crystal lattice.

The interplay of these interactions will determine the most energetically favorable packing arrangement. The presence of both a chloro and a methyl substituent on the phenyl ring introduces additional complexity, potentially leading to different packing motifs compared to unsubstituted phenyl acetate.

Given the potential for various intermolecular interaction motifs, the existence of polymorphism in this compound is a distinct possibility. Different crystallization conditions, such as solvent, temperature, and cooling rate, could favor the formation of different polymorphs, each with its unique crystal packing and, consequently, distinct physical properties. However, without experimental data, any discussion of specific polymorphic forms remains speculative. Further research, specifically single-crystal X-ray diffraction studies, is required to elucidate the precise crystal structure and explore the polymorphic landscape of this compound.

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Investigations

DFT has become a primary tool for investigating the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 4-chloro-3-methylphenyl acetate (B1210297). These studies provide foundational knowledge of the molecule's geometry, orbital energies, and charge distribution.

The first step in a computational study is typically geometry optimization. This process calculates the lowest energy arrangement of the atoms in the molecule, providing a stable three-dimensional structure. From this optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. Studies on related chlorophenol derivatives show that DFT calculations can accurately predict these parameters. nih.gov The electronic structure describes the distribution and energy of electrons within the molecule, which is fundamental to its chemical behavior. umn.educapes.gov.br

For a molecule like 4-chloro-3-methylphenyl acetate, the electronic structure is influenced by the interplay between the phenyl ring, the chlorine atom, the methyl group, and the acetate ester group. The chlorine atom, being electronegative, acts as an electron-withdrawing group through induction, while the methyl group is a weak electron-donating group. The acetate group has a more complex effect, involving both inductive and resonance contributions.

Illustrative Data: Optimized Geometrical Parameters for a Related Compound

The following table presents typical geometrical parameters that would be obtained from a DFT geometry optimization. The data shown is for an illustrative, structurally related compound, (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol, which also contains a substituted phenol (B47542) ring. nih.gov

| Parameter | Bond | Value |

| Bond Lengths (Å) | C5—C8 | 1.470 (2) |

| C8=N1 | 1.271 (2) | |

| N1—C9 | 1.424 (2) | |

| Bond Angles (º) | C5—C8—N1 | 122.21 (15) |

| C8—N1—C9 | 120.73 (14) | |

| Torsion Angles (º) | C5—C8—N1—C9 | -179.81 (15) |

This interactive table showcases sample data from a related compound to illustrate the outputs of a geometry optimization study.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO would likely be distributed over the carbonyl group of the acetate and the phenyl ring.

Illustrative Data: Frontier Molecular Orbital Properties for a Related Compound

The table below shows HOMO-LUMO energies and the corresponding energy gap for the illustrative compound (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol, as calculated by DFT. nih.govresearchgate.net

| Parameter | Value (eV) |

| EHOMO | -6.270 |

| ELUMO | -2.201 |

| Energy Gap (ΔE) | 4.069 |

This interactive table presents sample frontier molecular orbital data from a related compound, highlighting its electronic properties and reactivity potential.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to attack by electrophiles. Conversely, regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles.

For this compound, the most negative potential is expected around the carbonyl oxygen of the acetate group due to its high electronegativity and lone pairs of electrons. researchgate.net Positive potential would be found around the hydrogen atoms. Such maps provide a clear, intuitive guide to the molecule's reactive behavior. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These descriptors provide a more detailed picture than the HOMO-LUMO gap alone. Key descriptors include:

Ionization Potential (IP): The energy required to remove an electron (IP ≈ -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (EA ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (IP + EA) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (IP - EA) / 2). Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.

These descriptors are widely used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate molecular structure with biological activity or toxicity. nih.govimist.ma

Illustrative Data: Global Reactivity Descriptors for a Related Compound

This table contains calculated global reactivity descriptors for the illustrative compound (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol. nih.govresearchgate.net

| Descriptor | Formula | Value (eV) |

| Ionization Potential (IP) | -EHOMO | 6.270 |

| Electron Affinity (A) | -ELUMO | 2.201 |

| Electronegativity (χ) | (IP + A) / 2 | 4.236 |

| Chemical Hardness (η) | (IP - A) / 2 | 2.035 |

| Chemical Softness (S) | 1 / η | 0.246 |

This interactive table summarizes key reactivity indices for a related compound, derived from its frontier orbital energies.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT studies provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule, including its interactions with its environment. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how positions and velocities change over time.

MD simulations are particularly useful for analyzing how a compound like this compound interacts with solvents, such as water. mdpi.com These simulations can reveal the structure of the solvation shell around the molecule, identify key intermolecular interactions like hydrogen bonds or van der Waals forces, and calculate thermodynamic properties such as the free energy of solvation. tandfonline.comnih.gov For instance, a simulation would show how water molecules orient themselves around the polar acetate group versus the more nonpolar phenyl ring, which is crucial for understanding the compound's solubility and transport properties in biological or environmental systems. researchgate.net

Conformational Analysis and Stability Predictions

Conformational analysis is fundamental to understanding a molecule's properties, as its three-dimensional shape dictates its interactions. For this compound, the primary focus of conformational analysis would be the orientation of the acetate group relative to the phenyl ring. The rotation around the ester C-O bond and the phenyl C-O bond would define the potential energy surface.

Theoretical methods, such as Density Functional Theory (DFT), would be employed to locate the stable conformers (energy minima) and the transition states for their interconversion. By calculating the relative energies of these conformers, their population distribution at a given temperature can be predicted, identifying the most stable and thus most abundant structures. However, specific studies detailing the rotational barriers and stable conformers for this compound are not currently published.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonding based on the topology of the electron density. chemicalbook.comnist.gov An analysis of the calculated electron density of this compound would yield critical points—maxima, minima, and saddle points—that characterize the bonding.

For each bond (e.g., C-C, C-O, C-Cl), QTAIM analysis would determine the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical point (BCP). These values distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals) interactions. While QTAIM is a powerful method for characterizing chemical bonds, a specific QTAIM analysis for this compound has not been reported in the reviewed literature.

Table 1: Hypothetical QTAIM Parameters for Bonds in this compound This table is illustrative and not based on published experimental data.

| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Bond Character |

|---|---|---|---|

| C=O | High positive | Negative | Covalent, Polar |

| C-O (ester) | Moderate positive | Positive | Covalent, Polar |

| C-Cl | Moderate positive | Slightly positive | Polar Covalent |

Natural Bond Orbital (NBO) Studies for Charge Delocalization and Molecular Stability

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with classical Lewis structures of bonds and lone pairs. This method is particularly useful for quantifying charge delocalization and its contribution to molecular stability.

An NBO analysis on this compound would reveal the charge distribution on each atom and the extent of hyperconjugative interactions. These interactions, represented as donor-acceptor interactions between occupied (donor) NBOs and unoccupied (acceptor) NBOs, are key to understanding the molecule's electronic stability. For instance, the interaction between a lone pair on the ester oxygen and an antibonding orbital (σ*) of the phenyl ring would indicate delocalization. Specific NBO studies providing these insights for this compound are not available.

Theoretical Prediction of Spectroscopic Parameters (IR, Raman, NMR)

Computational methods can predict spectroscopic parameters with a high degree of accuracy, aiding in the interpretation of experimental spectra.

Infrared (IR) and Raman Spectroscopy: By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and intensities for IR and Raman spectra can be predicted. These theoretical spectra can be compared with experimental data, such as the vapor-phase IR spectrum available for this compound, to confirm structural assignments. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of NMR-active nuclei like ¹H and ¹³C. This involves calculating the magnetic shielding tensor for each nucleus, which is highly sensitive to the local electronic environment. Such predictions are invaluable for assigning peaks in experimental NMR spectra. While experimental NMR data exists for the related compound 4-chloro-3-methylphenol (B1668792), theoretical predictions for the acetate are not published. chemicalbook.com

Table 2: Representative Predicted vs. Experimental Spectroscopic Data This table is for illustrative purposes. Predicted values are hypothetical as specific studies are unavailable.

| Parameter | Predicted Value (Hypothetical) | Experimental Value |

|---|---|---|

| IR: C=O Stretch (cm⁻¹) | ~1750 | Not specified in available data |

| ¹H NMR: CH₃ (phenyl) (ppm) | ~2.3 | Not available |

Computational Exploration of Reaction Pathways and Transition States

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions, identifying transition states, and calculating reaction energy barriers.

For this compound, computational models could estimate the energy barriers for reactions such as oxidation of the methyl group or reduction of the chloro- or ester functionalities. By mapping the potential energy surface along a chosen reaction coordinate, the transition state structure and its associated activation energy can be determined, providing quantitative insights into the reaction kinetics.

More complex reactions, such as hydrolysis of the ester group, can also be modeled. Computational studies can elucidate the step-by-step mechanism, identifying any intermediates and transition states. For example, modeling the base-catalyzed hydrolysis would involve calculating the energies of the tetrahedral intermediate and the transition states leading to its formation and collapse. Such detailed mechanistic explorations for this compound have yet to be published.

Energy Frameworks for Understanding Molecular Packing and Intermolecular Forces

A comprehensive search of academic and crystallographic databases, including the Cambridge Structural Database (CSD), yielded no published crystal structure for this compound. The determination of a compound's crystal structure is a fundamental prerequisite for the analysis of its molecular packing and the intricate network of intermolecular forces that stabilize the crystalline lattice. Without this foundational data, a detailed examination of the energy frameworks through computational methods remains speculative.

Theoretical modeling studies, which are crucial for elucidating the energetic landscape of molecular interactions, are contingent on the availability of precise geometric data from X-ray or neutron diffraction studies. Such studies would typically involve the calculation of interaction energies between molecular pairs within the crystal lattice to understand the contributions of various forces, such as electrostatic, dispersion, and hydrogen bonding interactions.

Table 1: Status of Computational and Crystallographic Data for this compound

| Data Type | Availability |

| Crystal Structure | Not Found |

| Molecular Packing Analysis | Not Available |

| Intermolecular Force Analysis | Not Available |

| Energy Framework Calculations | Not Performed |

The absence of this information in the public domain prevents a detailed discussion and the generation of data tables related to the energy frameworks of this compound. Further experimental work to determine its crystal structure is necessary before computational chemists can model its solid-state behavior and provide a quantitative understanding of its intermolecular interactions.

This compound as a Versatile Synthetic Building Block

As a synthetic intermediate, this compound is valued for its role in the multi-step synthesis of a variety of other chemical products. It can be readily transformed into other useful compounds, making it a key component in several synthetic pathways.

The primary role of this compound in organic synthesis is as a protected form of 4-Chloro-3-methylphenol (p-Chloro-m-cresol or PCMC). The acetate group can be easily removed through hydrolysis to yield the free phenol, which is a potent antiseptic and disinfectant. wikipedia.org This straightforward conversion makes the acetate an important precursor to PCMC, a widely used biocide. wikipedia.orgatamanchemicals.comatamankimya.com

Furthermore, this compound is a direct participant in reactions that build more complex molecules. For instance, it is used as a starting material in a Fries rearrangement reaction. In this process, the acetyl group from the ester migrates from the oxygen atom to a carbon atom on the aromatic ring, forming 5-chloro-2-hydroxy-4-methyl acetophenone. This resulting acetophenone is a key intermediate for synthesizing chalcones, which are precursors to flavonoids like 2-phenyl-4-chromones, a class of compounds investigated for their biological activities.

| Starting Material | Reaction | Resulting Intermediate/Product | Application of Product |

| This compound | Hydrolysis | 4-Chloro-3-methylphenol (PCMC) | Antiseptic, Disinfectant, Preservative wikipedia.orgguidechem.com |

| This compound | Fries Rearrangement | 5-chloro-2-hydroxy-4-methyl acetophenone | Intermediate for Chalcones and Flavonoids |

| 4-Chloro-3-methylphenol (derived from the acetate) | Etherification & further steps | 2-(4-chloro-3-methylphenoxy)acetic acid derivatives | Synthesis of complex heterocyclic compounds researchgate.net |

This table showcases examples of this compound and its primary derivative as precursors in organic synthesis.

The derivatives of this compound are crucial in the agrochemical industry. The core structure, 4-chloro-3-methylaniline (derived from the corresponding phenol), serves as a building block for novel herbicides. Research has demonstrated the synthesis of substituted N-phenylpyrazine-2-carboxamides, such as 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide and 6-chloro-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide, which have been evaluated for their herbicidal properties and their ability to act as abiotic elicitors, stimulating defense responses in plants. nih.gov The highest reduction of chlorophyll content in the algae Chlorella vulgaris was observed with 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide, indicating its potential as a herbicide. nih.gov

In the realm of specialty chemicals, the most significant application is the production of 4-Chloro-3-methylphenol (PCMC). atamanchemicals.comatamankimya.com This compound is a widely used biocide and preservative in numerous industrial and commercial products, including adhesives, polymer emulsions, metalworking fluids, paints, inks, and concrete additives. atamankimya.comatamanchemicals.com Its broad-spectrum efficacy against bacteria and fungi makes it an essential specialty chemical for in-can preservation of water-based products. atamankimya.comatamankimya.com

Catalytic Applications Involving the Compound or its Derivatives

While this compound itself is not typically used as a catalyst, it and its derivatives are central substrates in various catalyzed reactions. These processes rely on catalysts to efficiently transform the molecule into other desired products.

The formation and cleavage of the ester bond in this compound are classic examples of catalyzed reactions. The synthesis of the compound itself is achieved through the esterification of 4-Chloro-3-methylphenol with acetic anhydride (B1165640), a reaction that is facilitated by a Lewis acid catalyst like sulfuric acid. wikipedia.org

Conversely, the hydrolysis of the ester back to the phenol and acetic acid is also a catalyzed process. libretexts.org This reaction, which is fundamental to its role as a precursor, can be promoted by either acid or base catalysts. Furthermore, studies have explored the micellar catalysed hydrolysis of related compounds like mono-4-chloro-3-methyl phenyl phosphate ester, where surfactants such as cetyltrimethylammonium bromide (CTABr) create micellar pseudophases that accelerate the reaction rate. journalofchemistry.org

The phenolic derivative of this compound, 4-Chloro-3-methylphenol, is the subject of studies in catalytic oxidation and reduction, often in the context of environmental remediation. Chlorophenols are environmental pollutants, and their degradation is an area of active research. uark.edu

The oxidation of 4-Chloro-3-methylphenol can be achieved using hydrogen peroxide (H₂O₂), a reaction that requires activation by a catalyst, such as a metal ion or an enzyme, to generate highly reactive hydroxyl radicals. wikipedia.org These radicals attack the aromatic ring, leading to the formation of intermediates like quinones and catechols, ultimately breaking down the compound. wikipedia.org Studies on other chlorophenols have shown that ferrous ions (Fe(II)) can effectively catalyze their oxidation by hydrogen peroxide in a process known as the Fenton reaction, achieving high removal rates. whiterose.ac.uknih.gov The electrochemical oxidation-reduction characteristics of various chlorophenols have also been studied to understand their metabolic activation and degradation pathways. uark.edu

Development of Advanced Materials and Polymers

The primary role of this compound's derivative in materials science is not as a primary monomer for building large polymer backbones, but as a crucial functional additive. The derived phenol, PCMC, is incorporated into a wide range of materials to protect them from microbial degradation. atamankimya.com

It is used as a preservative and biocide in materials such as:

Paints and coatings nih.gov

Adhesives and glues atamankimya.com

Industrial lubricants and metalworking fluids atamanchemicals.com

Polymer dispersions and emulsions atamankimya.com

Textiles and leather atamanchemicals.com

Building materials, including joint cements and concrete additives atamankimya.com

By preventing the growth of bacteria and fungi, PCMC extends the shelf life and maintains the integrity of these materials. atamankimya.comguidechem.com While direct polymerization of 4-Chloro-3-methylphenol is not a common industrial process, its phenolic structure—containing a hydroxyl group attached to an aromatic ring—makes it chemically suitable for potential use as a co-monomer in the synthesis of phenolic resins or certain types of polyesters, should specific material properties be desired.

Environmental Transformation and Degradation Pathways

Microbial Degradation Mechanisms

The breakdown of 4-Chloro-3-methylphenyl acetate (B1210297) by microorganisms is a key process in its environmental detoxification. This biodegradation involves a sequence of enzymatic reactions that transform the parent compound into simpler, less harmful substances.

Aerobic and Anaerobic Biodegradation Pathways

The initial step in the microbial degradation of 4-Chloro-3-methylphenyl acetate, under both aerobic and anaerobic conditions, is the hydrolysis of the ester linkage. This reaction is catalyzed by esterase enzymes, yielding 4-chloro-3-methylphenol (B1668792) and acetic acid. Acetic acid is a readily biodegradable compound that can be utilized by a wide range of microorganisms as a carbon and energy source.

The subsequent fate of 4-chloro-3-methylphenol is dependent on the presence or absence of oxygen. In aerobic environments, specialized bacteria can further degrade this chlorinated phenol (B47542). Under anaerobic conditions, the degradation process is typically slower and involves different microbial consortia.

Role of Dehalogenation and Methyl Oxidation in Microbial Metabolism

Following the initial hydrolysis, the microbial metabolism of the resulting 4-chloro-3-methylphenol intermediate proceeds through two primary enzymatic reactions: dehalogenation and methyl group oxidation.

Dehalogenation is a critical step in the detoxification of this compound, involving the removal of the chlorine atom from the aromatic ring. This can occur either aerobically, through the action of mono- or dioxygenase enzymes that replace the chlorine with a hydroxyl group, or anaerobically, via reductive dehalogenation where the chlorine is replaced by a hydrogen atom.

Methyl oxidation involves the enzymatic conversion of the methyl group on the aromatic ring into a hydroxymethyl group, which can be further oxidized to a carboxylic acid. This process increases the water solubility of the compound and facilitates further degradation. The oxidation of the methyl group is a common strategy employed by microorganisms to break down substituted aromatic compounds.

Ring Fission Processes and Mineralization by Microbial Consortia

Once the chlorine atom and the methyl group have been modified or removed, the aromatic ring of the resulting intermediates becomes susceptible to cleavage. This process, known as ring fission , is catalyzed by dioxygenase enzymes under aerobic conditions. These enzymes incorporate both atoms of molecular oxygen into the aromatic nucleus, leading to the formation of aliphatic carboxylic acids.

These aliphatic intermediates then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, where they are further broken down. The ultimate goal of this microbial degradation is mineralization , the complete conversion of the organic compound into inorganic constituents like carbon dioxide, water, and chloride ions. This entire process often requires the synergistic action of a diverse microbial consortium, where different species carry out specific steps in the degradation pathway.

Photodegradation Studies

In addition to microbial action, this compound is susceptible to degradation by sunlight, a process known as photodegradation. This abiotic process can significantly contribute to the transformation of the compound in surface waters and on soil surfaces.

Effects of UV Irradiation on Compound Stability and Transformation

Exposure to ultraviolet (UV) radiation, a component of sunlight, can induce the breakdown of this compound. The energy from UV light can be absorbed by the molecule, leading to the excitation of its electrons and subsequent chemical reactions. The primary effect of UV irradiation is the cleavage of the ester bond, a process known as photohydrolysis, which mirrors the initial step of microbial degradation and results in the formation of 4-chloro-3-methylphenol and acetic acid. Furthermore, prolonged exposure to UV radiation can lead to the breakdown of the aromatic ring itself.

Identification and Characterization of Photodegradation Products

Studies on the photodegradation of chlorophenolic compounds suggest that the irradiation of this compound would lead to a variety of transformation products. The initial and primary photodegradation product is 4-chloro-3-methylphenol. Further UV exposure can lead to the homolytic cleavage of the carbon-chlorine bond, generating a phenyl radical and a chlorine radical. The phenyl radical can then react with water to form hydroxylated derivatives or undergo further reactions to form polymeric materials.

The table below summarizes the expected primary products from the photodegradation of this compound.

| Parent Compound | Photodegradation Product | Formation Pathway |

| This compound | 4-chloro-3-methylphenol | Photohydrolysis of the ester bond |

| This compound | Acetic acid | Photohydrolysis of the ester bond |

| 4-chloro-3-methylphenol | 3-methylphenol (m-cresol) | Reductive dehalogenation |

| 4-chloro-3-methylphenol | Hydroxylated derivatives | Reaction of phenyl radical with water |

| 4-chloro-3-methylphenol | Polymeric materials | Radical polymerization |

Hydrolytic Stability and Hydrolysis Pathways

The primary hydrolysis pathway is as follows:

This compound + H₂O → 4-Chloro-3-methylphenol + Acetic Acid

This abiotic process is a crucial first step in the environmental degradation of the compound, as it transforms the acetate ester into its corresponding phenolic compound, which is then more susceptible to further microbial degradation.

Environmental Fate in Various Matrices

The persistence and transformation of this compound in the environment are dependent on the specific characteristics of the environmental matrix, such as soil type, water chemistry, and microbial populations.

While specific studies on the persistence of this compound in soil and water are limited, the fate of structurally similar compounds provides valuable insights. The ester linkage is expected to be the initial point of transformation, leading to the formation of 4-chloro-3-methylphenol. The persistence of the parent compound will, therefore, be largely dependent on the rate of this hydrolysis, which can be both a chemical and biological process.

Table 1: Predicted Environmental Fate Processes for this compound

| Environmental Compartment | Dominant Process | Primary Transformation Product | Factors Influencing Rate |

| Water | Hydrolysis (Abiotic/Biotic) | 4-Chloro-3-methylphenol | pH, Temperature, Microbial Activity |

| Soil | Biotic and Abiotic Hydrolysis | 4-Chloro-3-methylphenol | Soil Moisture, pH, Organic Matter Content, Microbial Population |

| Sediment | Anaerobic Biodegradation | Further degraded phenols | Redox Potential, Microbial Consortia |

Metabolic Pathways within Environmental Microorganisms

The biodegradation of this compound is anticipated to be initiated by microbial esterases, enzymes that catalyze the hydrolysis of the ester bond. This initial step mirrors the chemical hydrolysis pathway, yielding 4-chloro-3-methylphenol.

Based on studies of analogous compounds, a proposed metabolic pathway for this compound in microorganisms involves the following key steps:

Initial Hydrolysis: Microbial esterases cleave the ester bond of this compound to form 4-chloro-3-methylphenol and acetate. The acetate can be readily utilized by microorganisms as a carbon source.

Hydroxylation of the Aromatic Ring: The resulting 4-chloro-3-methylphenol is then likely hydroxylated by microbial monooxygenases or dioxygenases. This enzymatic step is crucial for preparing the aromatic ring for subsequent cleavage. A probable intermediate would be a chlorinated methylcatechol.

Ring Cleavage: The chlorinated methylcatechol intermediate undergoes ring cleavage, a reaction catalyzed by dioxygenase enzymes. This breaks open the aromatic ring, forming aliphatic organic acids.

Further Metabolism: The resulting aliphatic acids are then further metabolized through central metabolic pathways, such as the Krebs cycle, ultimately leading to mineralization (the complete degradation to carbon dioxide, water, and chloride ions).

This proposed pathway is supported by research on the bacterial degradation of similar chlorinated aromatic compounds. For instance, the degradation of 4-chloroacetophenone has been shown to proceed through 4-chlorophenyl acetate, which is then hydrolyzed to 4-chlorophenol and subsequently degraded via 4-chlorocatechol. Similarly, the herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA) is known to be degraded by soil microorganisms to 4-chloro-2-methylphenol, which then enters further catabolic pathways.

Table 2: Proposed Microbial Metabolic Pathway for this compound

| Step | Reaction | Enzyme Class (Putative) | Intermediate/Product |

| 1 | Ester Hydrolysis | Esterase | 4-Chloro-3-methylphenol, Acetate |

| 2 | Aromatic Hydroxylation | Monooxygenase/Dioxygenase | Chlorinated Methylcatechol |

| 3 | Ring Cleavage | Dioxygenase | Aliphatic Organic Acids |

| 4 | Central Metabolism | Various | CO₂, H₂O, Cl⁻ |

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 4-chloro-3-methylphenyl acetate?

- Methodology : A common synthesis involves reacting quinolinic acid with 4-chloro-3-methylphenol in the presence of phosphoryl chloride (POCl₃) at 353–363 K. The crude product is purified via recrystallization from ethanol to obtain X-ray-quality crystals .

- Key Considerations : Monitor reaction temperature to avoid side products. Use anhydrous conditions to prevent hydrolysis of phosphoryl chloride.

Q. How can researchers characterize the purity and structure of this compound?

- Analytical Techniques :

- X-ray Crystallography : Use programs like SHELXL or WinGX for single-crystal structure determination. Weak intermolecular interactions (e.g., C–H···O hydrogen bonds) and π–π stacking can stabilize the crystal lattice .

- NMR Spectroscopy : Assign peaks using deuterated solvents (e.g., CDCl₃) to confirm esterification and substituent positions.

- Physical Properties Reference :

| Property | Value (Example) | Source |

|---|---|---|

| Molecular Weight | 198.65 g/mol | |

| Boiling Point | ~214–215°C (lit.) | |

| Density | ~1.05 g/cm³ |

Q. What safety precautions are essential when handling this compound?

- Hazards : Potential skin/eye irritation and respiratory sensitization. Classified under UN3077 (environmental hazard) .

- Protocols : Use fume hoods, nitrile gloves, and eye protection. Avoid prolonged exposure; store in airtight containers away from oxidizers.

Q. How can solubility challenges be addressed in experimental design?

- Solubility Profile : Limited aqueous solubility; miscible with ethanol, acetone, and ethyl acetate.

- Strategies : Use co-solvents (e.g., DMSO for biological assays) or surfactants. Pre-saturate solvents with the compound to avoid precipitation .

Advanced Research Questions

Q. What strategies optimize crystallization for X-ray diffraction studies?

- Crystallization Parameters :

| Parameter | Optimal Condition | Source |

|---|---|---|

| Solvent | Ethanol | |

| Temperature | 25°C (slow evaporation) | |

| Crystal Stability | Avoid humidity |

- Challenges : Weak intermolecular forces (e.g., C–H···O interactions) may lead to fragile crystals. Use cryoprotectants (e.g., glycerol) during data collection .

Q. How can computational modeling predict the compound’s thermochemical properties?

- DFT Applications : Use hybrid functionals (e.g., B3LYP) with gradient corrections to calculate atomization energies and ionization potentials. Exact exchange terms improve accuracy for π–π interactions .

- Software : Gaussian or ORCA for geometry optimization and vibrational frequency analysis.

Q. What structural features influence the compound’s reactivity in esterification or hydrolysis?

- Key Factors :

- Electron-Withdrawing Groups : The chloro substituent at position 4 enhances electrophilicity of the acetate group.

- Steric Effects : The methyl group at position 3 may hinder nucleophilic attack, slowing hydrolysis .

- Experimental Validation : Compare reaction kinetics with analogs (e.g., 4-methylphenyl acetate) using HPLC to track degradation .

Q. How does this compound compare to structurally similar esters in membrane permeability studies?

- Methodology :

Prepare lipid bilayers (e.g., DOPC vesicles).

Use fluorescence quenching assays to measure partitioning efficiency.

Correlate logP values (calculated via ChemDraw) with experimental permeability.

Contradictions and Gaps in Literature

- Synthesis Yields : reports yields >90% under optimized conditions, but industrial-scale methods (not discussed here) may face efficiency challenges.

- Computational vs. Experimental Data : DFT-predicted bond lengths may slightly deviate from crystallographic data due to lattice packing effects .

Key Research Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.